2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions . The pyrazolopyridine moiety can be constructed through the reaction of appropriate hydrazines with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety may bind to specific sites on proteins, altering their function and leading to biological effects. The pyrazolopyridine structure may also play a role in modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring, which may exhibit similar biological activities.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-1-BENZYL-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H29N5O3S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-(3-morpholin-4-ylpropyl)pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C28H29N5O3S/c1-20-26-23(18-25(34)31(20)13-7-12-30-14-16-36-17-15-30)32(19-21-8-3-2-4-9-21)33(27(26)35)28-29-22-10-5-6-11-24(22)37-28/h2-6,8-11,18H,7,12-17,19H2,1H3 |
InChI Key |
CZWNMRXVMWMATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCCN3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Origin of Product |
United States |
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